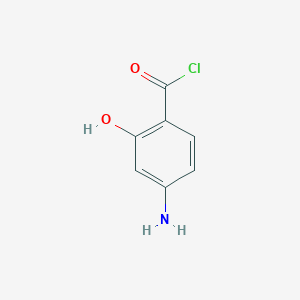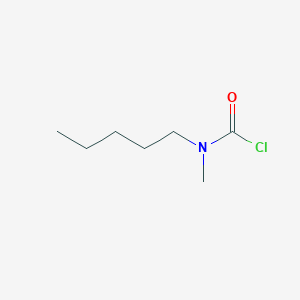
4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . One pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives using greener deep eutectic solvent media and their characterization has been reported .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Enzymatic Kinetic Resolution and Synthesis Applications 2-Piperidineethanol and its N-protected aldehyde derivatives are crucial for synthesizing natural and synthetic compounds, offering a basis for enantioselective synthesis due to the stereocenter at the piperidine skeleton. This process involves both synthetic and enzymatic methods for resolving racemic mixtures, highlighting the compound's utility in synthesizing enantiopure natural products (Perdicchia et al., 2015).
Pharmacological Evaluation and Ligand Development Thiophene bioisosteres of spirocyclic sigma receptor ligands were synthesized, including derivatives starting with 3-bromothiophene. These compounds, particularly focusing on sigma 1 receptor affinity, indicate potential in sigma 1 antagonistic activity, which can be relevant in drug development excluding dosage and side effects discussion (Oberdorf et al., 2008).
Optical Properties and Material Science N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes have been synthesized for converting to 4,5-dihydrothieno[3,2-c]quinolines, which are then used for preparing functionally substituted derivatives. These compounds exhibit moderate to high fluorescence quantum yields, indicating potential applications as invisible ink dyes or in other optical material science applications (Bogza et al., 2018).
Multicomponent Synthesis and Chemical Reactivity Polysubstituted thiophene derivatives have been prepared via four-component reactions involving 1,3-thiazolidinedione, aromatic aldehydes, cyanoacetamide, and cyclic secondary amines. This method showcases the compound's versatility in creating complex thiophene derivatives, emphasizing its importance in synthetic organic chemistry (Yao et al., 2011).
Antimicrobial Activity of Chitosan Schiff Bases While focusing on thiophene derivatives, the synthesis of novel chitosan Schiff bases based on heterocyclic moieties, including thiophene-2-yl derivatives, has shown antimicrobial activity. These studies provide insights into the compound's potential application in developing new materials with antimicrobial properties, excluding any direct drug-related uses (Hamed et al., 2020).
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Therefore, the specific targets can vary widely depending on the specific derivative and its intended use.
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . Their interaction with targets often involves binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their presence in numerous classes of pharmaceuticals . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
As a piperidine derivative, it is likely to have significant effects on cellular processes due to its interaction with its targets .
Safety and Hazards
The safety data sheet for a related compound, [4-(1-Piperidinylmethyl)phenyl]magnesium bromide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity (single exposure) .
Future Directions
Piperidine derivatives have been the focus of many research studies due to their significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering new synthesis methods and exploring the biological and pharmacological applications of these compounds .
Biochemical Analysis
Biochemical Properties
4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, affecting the overall function of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This inhibition can result in changes in gene expression, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s overall impact on biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported via specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its efficacy and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
4-(piperidin-1-ylmethyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-8-11-6-10(9-14-11)7-12-4-2-1-3-5-12/h6,8-9H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVAADJQCRBJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CSC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602367 | |
| Record name | 4-[(Piperidin-1-yl)methyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893745-85-2 | |
| Record name | 4-[(Piperidin-1-yl)methyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



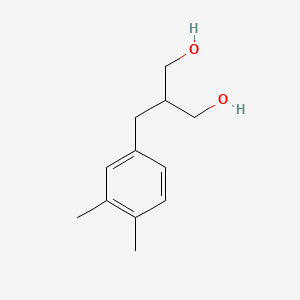



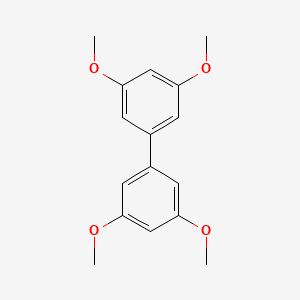

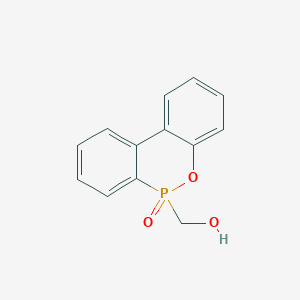
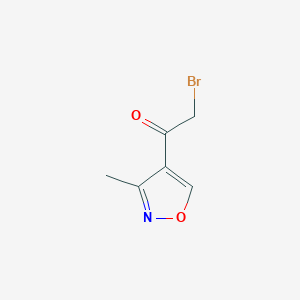
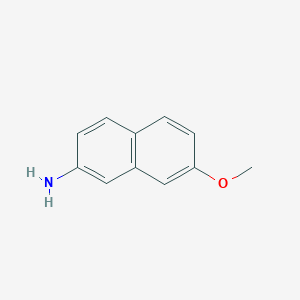
![2-Phenylthiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B1627623.png)
![Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1627624.png)
